2-Iodo-6-methylbenzoic acid

Description

BenchChem offers high-quality 2-Iodo-6-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-6-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

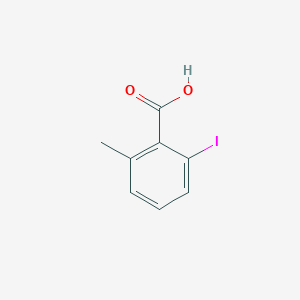

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVYMVJLXNNRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431880 | |

| Record name | 2-IODO-6-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54811-50-6 | |

| Record name | 2-IODO-6-METHYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 2-Iodo-6-methylbenzoic Acid: Synthesis, Reactivity, and Applications

Introduction

2-Iodo-6-methylbenzoic acid (CAS No. 54811-50-6) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern—featuring a sterically demanding ortho-iodide and an adjacent methyl group—provides a versatile scaffold for constructing complex molecular architectures. The presence of three distinct functional handles (a carboxylic acid, an aryl iodide, and a methyl group) allows for sequential and regioselective transformations.

This guide provides an in-depth exploration of 2-Iodo-6-methylbenzoic acid, tailored for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis, and, most critically, its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key characteristics of 2-Iodo-6-methylbenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 54811-50-6 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1][3] |

| Molecular Weight | 262.04 g/mol | [1][3] |

| IUPAC Name | 2-iodo-6-methylbenzoic acid | [1] |

| Appearance | Solid powder | [2][4] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2] |

| SMILES | O=C(O)C1=C(C)C=CC=C1I | [5] |

| InChI Key | LLVYMVJLXNNRND-UHFFFAOYSA-N | [1][5] |

Safety Profile: This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

Synthesis and Purification

The most common and reliable laboratory-scale synthesis of 2-Iodo-6-methylbenzoic acid proceeds from the readily available precursor, 2-amino-6-methylbenzoic acid, via a Sandmeyer-type reaction.

Workflow for the Synthesis of 2-Iodo-6-methylbenzoic Acid

Caption: Synthetic workflow from starting material to pure product.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for diazonium salt formation followed by iodide substitution.[3]

-

Diazotization:

-

Suspend 2-amino-6-methylbenzoic acid (1.0 equiv.) in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) in a reaction vessel.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.

-

Scientific Rationale: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. The acidic medium stabilizes the diazonium species.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI, 1.5 equiv.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

-

Scientific Rationale: The iodide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the aromatic ring. N₂ is an excellent leaving group, providing a strong thermodynamic driving force for the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench any residual iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.

-

Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.

-

For purification, dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Iodo-6-methylbenzoic acid.

-

Key Applications in Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety of 2-Iodo-6-methylbenzoic acid makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo- or chloro-analogues.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[7] The coupling of 2-Iodo-6-methylbenzoic acid with various arylboronic acids provides access to a wide range of biaryl compounds, which are prevalent structures in pharmaceuticals and materials science.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-6-methylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[10]

-

Expert Insight: The choice of base is critical. K₃PO₄ or Cs₂CO₃ are often superior for sterically hindered substrates.[10][11] Three equivalents of base are used: two for the catalytic cycle and one to neutralize the acidic proton of the benzoic acid, preventing catalyst inhibition.

-

-

Inert Atmosphere:

-

Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[10][11]

-

Scientific Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would poison the catalyst and halt the reaction.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1 v/v), via syringe.[10][11]

-

Heat the reaction mixture to 80–100 °C with vigorous stirring.

-

Expert Insight: The steric hindrance from the ortho-methyl group can slow the oxidative addition step.[10] Higher temperatures or the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate this rate-limiting step.[10][11]

-

-

Monitoring and Work-up:

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to protonate the carboxylate, ensuring the product is soluble in the organic layer.

-

Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Sonogashira Coupling

The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[6][12][13] This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and conjugated materials.

Catalytic Cycle of the Sonogashira Reaction

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.[14][15]

Field-Proven Protocol for Sonogashira Coupling

-

Reaction Setup:

-

In a dry Schlenk flask under an inert atmosphere, combine 2-Iodo-6-methylbenzoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[12][14]

-

Expert Insight: The copper co-catalyst is crucial for activating the terminal alkyne but can also promote undesirable alkyne homocoupling (Glaser coupling).[14] Running the reaction under strictly anaerobic conditions minimizes this side reaction. Copper-free variants exist but may require specialized ligands.[11][15]

-

-

Reagent and Solvent Addition:

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, >2.0 equiv.).[14] The amine serves as both the base and often as a solvent.

-

Add the terminal alkyne (1.1–1.5 equiv.) via syringe.

-

-

Reaction Conditions and Monitoring:

-

Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.

-

Monitor for the disappearance of the starting aryl iodide by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine base and copper salts.

-

Perform an acidic workup with dilute HCl to protonate the product's carboxylic acid group.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography on silica gel.

-

Applications in Drug Discovery

Substituted benzoic acids are common fragments in active pharmaceutical ingredients (APIs). The ability to use 2-Iodo-6-methylbenzoic acid as a scaffold allows for the late-stage functionalization and rapid generation of compound libraries for screening. While specific examples for the 2-iodo-6-methyl isomer are proprietary, related isomers are critical in major drug syntheses. For instance, 2-Iodo-5-methylbenzoic acid is a key precursor in the synthesis of Suvorexant, an insomnia therapeutic.[16] Similarly, 5-Iodo-2-methylbenzoic acid is an essential intermediate for certain anti-diabetic drugs.[17] This highlights the value of the iodo-methylbenzoic acid motif in medicinal chemistry.

Conclusion

2-Iodo-6-methylbenzoic acid is a powerful and versatile synthetic intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for chemists in academic and industrial settings. The steric environment around the reactive C-I bond presents unique challenges and opportunities, requiring careful selection of catalysts, ligands, and reaction conditions to achieve optimal outcomes. By understanding the principles and protocols outlined in this guide, researchers can confidently leverage this reagent to construct complex molecules efficiently and predictably, accelerating innovation in drug discovery and materials science.

References

- ChemicalBook. (n.d.). 2-IODO-6-METHYLBENZOIC ACID synthesis.

- PubChem. (n.d.). 2-Iodo-6-methylbenzoic acid. National Center for Biotechnology Information.

- Guidechem. (n.d.). 3-Iodo-4-methylbenzoic acid 82998-57-0 wiki.

- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.

- ChemicalBook. (n.d.). 2-IODO-6-METHYLBENZOIC ACID | 54811-50-6.

- IndiaMART. (n.d.). Buy 4-BROMO PHENYL ACETIC ACID at Best Price.

- ChemicalBook. (2025). o-Toluic acid | 118-90-1.

- BenchChem. (n.d.). 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis.

- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid.

- Ambeed. (n.d.). 54811-50-6 | 2-Iodo-6-methylbenzoic acid.

- FINETECH INDUSTRY LIMITED. (n.d.). 2-iodo-6-methylbenzoic acid | CAS: 54811-50-6.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides.

- PrepChem.com. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid.

- Sigma-Aldrich. (n.d.). 2-Iodo-6-methylbenzoic acid | 54811-50-6.

- Sigma-Aldrich. (n.d.). 2-Iodo-6-methylbenzoic acid.

- BenchChem. (2025). Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant.

- Autech Industry Co.,Limited. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis.

- Wikipedia. (2024). Sonogashira coupling.

- Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

- YouTube. (2020). Suzuki Coupling.

- Sigma-Aldrich. (n.d.). 2-Iodo-6-methylbenzoic acid.

- ChemWhat. (n.d.). 2-IODO-5-METHYLBENZOIC ACID CAS#: 52548-14-8.

- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Autech Industry Co.,Limited. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. 2-Iodo-6-methylbenzoic acid | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodo-6-methylbenzoic acid | 54811-50-6 [sigmaaldrich.com]

- 3. 2-IODO-6-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 4-BROMO PHENYL ACETIC ACID at Best Price, Molecular Weight 215.05 [abchemicalindustries.com]

- 5. 54811-50-6 | 2-Iodo-6-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. nbinno.com [nbinno.com]

2-Iodo-6-methylbenzoic acid molecular structure and weight

An In-depth Technical Guide to 2-Iodo-6-methylbenzoic Acid: Synthesis, Characterization, and Applications

Introduction

2-Iodo-6-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile and valuable building block in modern organic synthesis. Its utility is primarily derived from the presence of three distinct functional groups on the benzene ring: a carboxylic acid, an iodine atom, and a methyl group. This unique substitution pattern, particularly the ortho-relationship between the iodide and the other substituents, allows for a wide range of chemical transformations. The carboxylic acid group can be readily modified to form esters, amides, and other derivatives, while the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These features make it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and its applications in research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Iodo-6-methylbenzoic acid consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 6, and a carboxylic acid group at position 1. The steric hindrance introduced by the two ortho substituents (iodine and methyl) can influence the reactivity of the carboxylic acid group.

Molecular Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-iodo-6-methylbenzoic acid | [1][2] |

| CAS Number | 54811-50-6 | [1][3] |

| Molecular Formula | C₈H₇IO₂ | [1][4] |

| Molecular Weight | 262.04 g/mol | [1][4] |

| Physical Form | Solid | [3] |

| Boiling Point | 322.3 ± 30.0 °C at 760 mmHg | [3] |

| SMILES | CC1=C(C(=CC=C1)I)C(=O)O | [1][2] |

| InChIKey | LLVYMVJLXNNRND-UHFFFAOYSA-N | [1][2][3] |

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of 2-Iodo-6-methylbenzoic acid.

Caption: Synthetic workflow for 2-Iodo-6-methylbenzoic acid.

Detailed Experimental Protocol

This protocol is based on the principles of the Sandmeyer reaction for the synthesis of aryl iodides.

Materials:

-

2-Amino-6-methylbenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

Part 1: Diazotization

-

In a flask, suspend 2-amino-6-methylbenzoic acid in a mixture of water and concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Iodide Displacement

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

-

After the addition, allow the reaction mixture to warm to room temperature and then stir for several hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water.

-

To remove any unreacted iodine, wash the crude product with a 10% aqueous solution of sodium thiosulfate. The purpose of this step is to reduce the colored iodine (I₂) to colorless iodide (I⁻), which is water-soluble. [5][6][7]4. Wash again with water to remove any remaining salts.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or toluene.

-

Dry the purified product under vacuum to yield 2-Iodo-6-methylbenzoic acid as a solid.

Mechanistic Insights

The synthesis proceeds via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a variety of other functional groups. [1][4][8]

-

Diazonium Salt Formation: In the presence of a strong acid (HCl), sodium nitrite is protonated to form nitrous acid (HNO₂). The aromatic amine then attacks the nitrous acid, and after a series of proton transfers and the elimination of water, the stable aryl diazonium salt is formed. The diazonium group (-N₂⁺) is an excellent leaving group.

-

Radical-Nucleophilic Aromatic Substitution: The displacement of the diazonium group with iodide does not require a copper catalyst, unlike Sandmeyer reactions for chlorides and bromides. The iodide ion is a strong enough nucleophile to initiate the reaction. The mechanism involves a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas. [8][9]This aryl radical then abstracts an iodine atom from another iodide ion or an iodine molecule to form the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Iodo-6-methylbenzoic acid, a combination of spectroscopic techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The methyl group should appear as a singlet around 2.4-2.6 ppm. The three aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxylic carbon will be the most downfield signal (around 170 ppm). The carbon atom attached to the iodine will be significantly shielded compared to the other aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 262. A characteristic isotopic pattern may also be observed due to the presence of iodine.

Applications in Research and Drug Development

2-Iodo-6-methylbenzoic acid and its isomers are important intermediates in the pharmaceutical industry. The presence of the iodo group allows for the construction of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, which is a key strategy in modern drug discovery.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This class of compounds serves as a crucial starting material in the multi-step synthesis of various drugs. They are particularly valuable in the development of treatments for inflammatory and metabolic disorders. [10]The specific substitution pattern of 2-Iodo-6-methylbenzoic acid makes it an indispensable building block for creating complex molecular architectures required for pharmacological activity. [11]

Precursor in the Synthesis of Suvorexant

A notable application of a closely related isomer, 2-iodo-5-methylbenzoic acid, is as a key precursor in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia. [12][13]In this synthesis, the iodo-methylbenzoic acid undergoes a copper-catalyzed amination with 1,2,3-triazole to form a key intermediate. This intermediate is then coupled with the chiral core of the Suvorexant molecule. [13]This example highlights the strategic importance of iodo-methylbenzoic acids as versatile scaffolds in the efficient construction of complex drug molecules.

Safety and Handling

2-Iodo-6-methylbenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [1][3] * H319: Causes serious eye irritation. [1][3] * H335: May cause respiratory irritation. [1][3]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [3] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [3] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8]* Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood. [5][9] * Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place, protected from light. [3]

-

References

-

PubChem. (n.d.). 2-Iodo-6-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-6-methylbenzoic acid. Retrieved from [Link]

-

Chegg. (2022). Solved 7. What is the purpose of using sodium thiosulfate. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Iodo-2-methylbenzoic acid. Retrieved from [Link]

-

Pharmazone. (n.d.). 5-Iodo-2-methylbenzoic Acid: Essential for Anti-Diabetic Drug Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2023). Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. 2-Iodo-6-methylbenzoic acid | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Workup [chem.rochester.edu]

- 6. Solved 7. What is the purpose of using sodium thiosulfate | Chegg.com [chegg.com]

- 7. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Benzoic acid, 2-iodo- [webbook.nist.gov]

- 13. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]

A Senior Application Scientist's In-depth Guide to the Synthesis of 2-Iodo-6-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Synthetic Overview

2-Iodo-6-methylbenzoic acid is a valuable substituted aromatic carboxylic acid, frequently employed as a key building block in the synthesis of complex organic molecules, including pharmaceutical agents and advanced materials. Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid allows for amide bond formation and other derivatizations, the methyl group provides steric and electronic influence, and the iodo group is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-iodo-6-methylbenzoic acid from its corresponding amine, 2-amino-6-methylbenzoic acid. The transformation is a classic and robust two-step, one-pot sequence involving:

-

Diazotization: The conversion of the primary aromatic amine to a reactive diazonium salt intermediate using nitrous acid generated in situ.

-

Iodination: The displacement of the diazonium group with an iodide nucleophile, a variant of the Sandmeyer reaction.

Our focus will be on the causality behind experimental choices, critical safety protocols, and a self-validating, reproducible protocol designed for the modern research environment.

Pillar 1: Mechanistic Rationale and Causality

The successful synthesis hinges on a deep understanding of the two core chemical transformations.

Step A: The Diazotization of 2-amino-6-methylbenzoic acid

The initial step is the conversion of the primary arylamine into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ from the reaction of a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][2]

The reaction proceeds as follows:

-

Formation of the Electrophile: The strong acid protonates sodium nitrite to generate nitrous acid, which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3]

-

Nucleophilic Attack: The lone pair of the primary amine on 2-amino-6-methylbenzoic acid attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the aryldiazonium cation (Ar-N₂⁺), a relatively stable intermediate at low temperatures.[3][4]

Causality: The choice of a strong acid is crucial for generating the active electrophile. The reaction temperature must be strictly maintained between 0 and 5 °C.[1][5][6] Higher temperatures would cause the diazonium salt to become highly unstable, leading to premature decomposition and reaction with water to form an undesired phenolic byproduct (2-hydroxy-6-methylbenzoic acid).[2][7]

Step B: The Sandmeyer-type Iodination

The Sandmeyer reaction traditionally refers to the copper(I)-catalyzed substitution of an aryldiazonium group with a halide or pseudohalide.[8][9][10][11] However, the synthesis of aryl iodides represents a notable exception and is often more efficient without a copper catalyst.[12][13][14]

Causality: The iodide ion (I⁻) is a sufficiently strong nucleophile and reducing agent to react directly with the diazonium salt.[12] The mechanism is believed to proceed through a radical pathway initiated by a single-electron transfer from the iodide ion to the diazonium cation. This generates an aryl radical and dinitrogen gas, which then reacts with an iodine radical to form the final product, 2-iodo-6-methylbenzoic acid.[9][13] The evolution of nitrogen gas (N₂) is a strong driving force for the reaction.[12]

Pillar 2: Critical Safety Protocols - A Self-Validating System

Aryl diazonium salts are high-energy compounds and can be explosive, especially when isolated in a dry, solid state.[6][15] Adherence to a strict safety protocol is non-negotiable and forms the basis of a trustworthy and reproducible experiment.

The Cardinal Rules for Handling Diazonium Intermediates:

-

NEVER Isolate: The diazonium salt should always be generated and used in situ. Do not attempt to isolate the intermediate.[13]

-

Strict Temperature Control: The diazotization reaction must be maintained at 0–5 °C using an ice-salt bath to prevent violent decomposition.[5][6] Exothermic events must be carefully managed.

-

Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and should be quenched at the end of the reaction.[5][16] A starch-iodide paper test can be used to check for excess nitrous acid.

-

Ventilation: The reaction evolves nitrogen gas and potentially toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.[1][5]

-

Quenching: Any residual diazonium salt or excess iodine must be quenched during the work-up. Sodium thiosulfate is effective for quenching iodine,[12][17] while a reagent like sulfamic acid can be used to quench excess nitrous acid.

Pillar 3: Experimental Protocol & Data

This protocol is designed for a representative laboratory scale.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 2-Amino-6-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 5.00 g | 33.08 | 1.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.40 g | 34.78 | 1.05 |

| Potassium Iodide | KI | 166.00 | 6.07 g | 36.57 | 1.10 |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - | - |

Step-by-Step Methodology

1. Preparation of the Amine Salt Solution: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-amino-6-methylbenzoic acid (5.00 g, 33.08 mmol). b. Add 50 mL of deionized water followed by the slow, careful addition of 10 mL of concentrated hydrochloric acid. c. Stir the mixture. Gentle warming may be required to fully dissolve the resulting hydrochloride salt. d. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

2. Diazotization (Formation of the Diazonium Salt): a. In a separate beaker, dissolve sodium nitrite (2.40 g, 34.78 mmol) in 15 mL of cold deionized water. b. Transfer this solution to the addition funnel. c. Add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C . d. After the addition is complete, stir the resulting pale-yellow solution for an additional 15 minutes in the ice bath.

3. Iodination Reaction: a. In a separate beaker, dissolve potassium iodide (6.07 g, 36.57 mmol) in 15 mL of deionized water. b. Add the potassium iodide solution dropwise to the cold diazonium salt solution over 20 minutes. c. Vigorous evolution of nitrogen gas will be observed, and a dark precipitate will form.[2] d. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. e. Continue stirring for 1-2 hours at room temperature, or until the gas evolution ceases completely.[12]

4. Work-up and Isolation: a. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine is discharged and the mixture becomes a tan or off-white slurry.[17] b. Collect the crude solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL). d. Press the solid as dry as possible on the funnel.

5. Purification by Recrystallization: a. Transfer the crude, still-moist solid to a 250 mL Erlenmeyer flask. b. Add a minimal amount of a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.[17][18] For example, dissolve the solid in a minimum of hot 95% ethanol, and then add hot water dropwise until the solution becomes slightly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization. e. Collect the purified crystals of 2-iodo-6-methylbenzoic acid by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry in a vacuum oven.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Caption: High-level experimental workflow for the synthesis.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism pathway.

Conclusion

This guide outlines a reliable and mechanistically sound procedure for the synthesis of 2-iodo-6-methylbenzoic acid. By prioritizing a deep understanding of the underlying chemical principles and adhering strictly to the delineated safety protocols, researchers can confidently and reproducibly access this versatile chemical intermediate. The provided protocol serves as a robust foundation that can be adapted and scaled as required for various research and development applications.

References

-

Sandmeyer reaction - Grokipedia. 8

-

The Role of Potassium Triiodide in the Sandmeyer-Type Reaction for Aryl Iodide Synthesis - Benchchem. 12

-

Sandmeyer reaction - L.S.College, Muzaffarpur. 9

-

Sandmeyer reaction - Wikipedia. 10

-

Sandmeyer Reaction Mechanism - BYJU'S. 11

-

Chemistry Diazotization Reaction - sathee jee. 1

-

Reactive Chemical Hazards of Diazonium Salts. 5

-

Sandmeyer Reaction - GeeksforGeeks. 4

-

Sandmeyer Reaction | NROChemistry. 13

-

Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. 19

-

Sandmeyer Reaction - Organic Chemistry Portal. 14

-

2-IODO-6-METHYLBENZOIC ACID synthesis - ChemicalBook. 20

-

Preparation of 2-iodobenzoic acid - Texium. 2

-

Reactive Chemical Hazards of Diazonium Salts - ResearchGate. 6

-

A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts - ACS Publications. 16

-

Diazonium Salts - CAMEO Chemicals - NOAA. 15

-

Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid - Scribd. 21

-

2-Iodobenzoic Acid - Sciencemadness.org. 17

-

Purification of 2-Iodo-5-methylbenzoic Acid by Recrystallization - Benchchem. 18

-

Diazotization of Amines - Chemistry LibreTexts. 3

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. 7

Sources

- 1. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 2. texiumchem.com [texiumchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. grokipedia.com [grokipedia.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sciencemadness.org [sciencemadness.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]

- 20. 2-IODO-6-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 21. scribd.com [scribd.com]

A Technical Guide to 2-Iodo-6-methylbenzoic Acid: Synthesis, Characterization, and Application Potential

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-6-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile intermediate in synthetic organic chemistry. While not as widely documented as some of its isomers, its unique substitution pattern offers strategic advantages for the synthesis of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, presents a robust, field-proven protocol for its synthesis and purification, outlines standard methodologies for its structural characterization, and discusses its potential applications, particularly in the context of modern cross-coupling chemistries. The guide emphasizes the rationale behind procedural choices and incorporates best practices for safe handling and storage, providing a self-contained resource for laboratory application.

Chemical Identity and Physicochemical Properties

2-Iodo-6-methylbenzoic acid is an organic compound featuring a benzoic acid core substituted with an iodine atom and a methyl group at the ortho positions relative to the carboxyl function.[1][2] This substitution pattern sterically hinders the carboxylic acid and positions the iodo group for participation in a variety of coupling reactions.

Table 1: Physicochemical and Identity Data for 2-Iodo-6-methylbenzoic Acid

| Identifier | Value | Source(s) |

| IUPAC Name | 2-iodo-6-methylbenzoic acid | [1][2] |

| Synonym(s) | 6-methyl-2-iodobenzoic acid | [1] |

| CAS Number | 54811-50-6 | [1][2][3] |

| Molecular Formula | C₈H₇IO₂ | [1][2][3] |

| Molecular Weight | 262.04 g/mol | [1][2][3] |

| Physical Form | Solid | |

| Boiling Point | 322.3 ± 30.0 °C at 760 mmHg | |

| InChIKey | LLVYMVJLXNNRND-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC=C1)I)C(=O)O | [1] |

Synthesis and Purification

Synthetic Rationale and Strategy

The most reliable and common laboratory-scale synthesis of 2-Iodo-6-methylbenzoic acid utilizes a Sandmeyer-type reaction sequence starting from 2-Amino-6-methylbenzoic acid.[3] This strategy is advantageous for several reasons:

-

Expertise & Experience: The transformation of an aromatic amine to an aryl iodide via a diazonium salt is a classic, high-yielding, and well-understood reaction in organic synthesis. The starting material, 2-Amino-6-methylbenzoic acid, is commercially available.[4]

-

Causality: The amino group serves as an excellent synthetic handle. Its conversion to a diazonium salt (-NH₂ → -N₂⁺) creates an outstanding leaving group (N₂ gas), which can be readily displaced by a nucleophile, in this case, the iodide ion (I⁻) from potassium iodide.[3] This provides a regiochemically precise method for introducing the iodine atom.

Detailed Experimental Protocol: Synthesis

This protocol describes the diazotization of 2-Amino-6-methylbenzoic acid followed by iodination.

Materials:

-

2-Amino-6-methylbenzoic acid (1.0 eq)

-

Hydrochloric acid (HCl), concentrated (approx. 3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Deionized Water

-

Ice

Procedure:

-

Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-6-methylbenzoic acid in deionized water.

-

Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid while stirring vigorously. Maintain the temperature below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the acidic suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[3] A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Iodination: In a separate beaker, dissolve potassium iodide in a minimal amount of water. Add this KI solution dropwise to the cold diazonium salt solution.[3] Effervescence (N₂ evolution) will be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 16 hours to ensure full conversion.[3] Gentle heating (e.g., 40-50 °C) can be applied to drive the reaction to completion if necessary.

Workflow: Product Work-up and Purification

Procedure:

-

Quenching: Cool the reaction mixture. If any iodine color persists, add a small amount of saturated sodium thiosulfate solution until the dark color disappears.

-

Isolation: The crude product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Extraction (if necessary): If the product does not precipitate cleanly, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing: Wash the combined organic layers with saturated sodium thiosulfate solution, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The final purification is best achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 2-Iodo-6-methylbenzoic acid as a crystalline solid.

Caption: Synthetic and purification workflow for 2-Iodo-6-methylbenzoic acid.

Structural Elucidation and Quality Control

The Imperative of Spectroscopic Analysis

Trustworthiness: A described protocol is only as reliable as the method used to verify its outcome. Therefore, rigorous characterization of the final product is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential to confirm the molecular structure and assess the purity of the synthesized 2-Iodo-6-methylbenzoic acid, ensuring it is suitable for downstream applications.

Standard Protocol for NMR Data Acquisition

This protocol provides a self-validating system for confirming the identity of the synthesized compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.[5]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) inside a clean NMR tube.[5] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Experiment: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate pulse angle (e.g., 30-45 degrees), a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Experiment: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is required.[5]

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should display distinct signals corresponding to the three aromatic protons, a singlet for the methyl (-CH₃) group protons, and a broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid (-COOH) proton.

-

IR Spectroscopy: Key absorption bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (262.04 g/mol ).

Applications in Synthetic Chemistry and Drug Discovery

A Strategic Building Block for Cross-Coupling

The primary value of 2-Iodo-6-methylbenzoic acid in research and development lies in its utility as a synthetic building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions. This makes the compound an ideal substrate for:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

The ortho-methyl and ortho-carboxyl groups can exert significant steric and electronic influence on these reactions, potentially leading to unique selectivity or reactivity.

Sources

- 1. 2-Iodo-6-methylbenzoic acid | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Iodo-6-methylbenzoic Acid, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. 2-IODO-6-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-6-methylbenzoic acid [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 2-Iodo-6-methylbenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-iodo-6-methylbenzoic acid in organic solvents. Recognizing the current absence of published quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility for substituted benzoic acids and presents a robust, field-proven experimental protocol for its precise measurement. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction: The Significance of Solubility for 2-Iodo-6-methylbenzoic Acid

2-Iodo-6-methylbenzoic acid (Figure 1) is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular structure, featuring a carboxylic acid group, an iodine atom, and a methyl group on the benzene ring, governs its physicochemical properties, most notably its solubility.[3]

Figure 1: Chemical Structure of 2-Iodo-6-methylbenzoic acid (CAS No: 54811-50-6, Molecular Weight: 262.05 g/mol ).[3]

Solubility is a critical determinant of a compound's behavior in both chemical and biological systems. In drug development, solubility directly influences bioavailability, dissolution rate, and the feasibility of formulating a stable and effective dosage form.[4] For process chemists, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and ensuring product purity.

A thorough review of scientific literature reveals a gap in the availability of specific quantitative solubility data for 2-iodo-6-methylbenzoic acid in common organic solvents. This guide aims to bridge this gap by providing the theoretical knowledge and practical methodology required to determine these crucial parameters.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. The overall free energy change of this process determines the extent of solubility.

Key Factors Influencing Solubility of Substituted Benzoic Acids

The solubility of 2-iodo-6-methylbenzoic acid is a function of its structural features and the properties of the chosen solvent.

-

The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[5] This allows for strong interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., acetone, DMSO). In aqueous solutions, carboxylic acids can dissociate, further complicating solubility behavior.[6]

-

The Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in nonpolar or weakly polar solvents through van der Waals interactions.[5] The large hydrophobic surface area of the benzene ring tends to decrease solubility in highly polar solvents like water.

-

Substituent Effects:

-

Iodine Atom: As a halogen, iodine is an electron-withdrawing group through its inductive effect, which can increase the acidity of the carboxylic acid.[7][8] Its large size also contributes to the overall molecular volume and can introduce steric effects.

-

Methyl Group: The methyl group is weakly electron-donating and increases the nonpolar character of the molecule, which may slightly decrease solubility in polar solvents and increase it in nonpolar solvents.[8]

-

Ortho Effect: Substituents in the ortho position to the carboxylic acid group can cause steric hindrance, potentially disrupting the planarity of the carboxyl group with the benzene ring. This "ortho effect" can influence both acidity and intermolecular interactions, thereby affecting solubility in a manner that is not always predictable from electronic effects alone.[9][10]

-

-

Solvent Properties: The choice of solvent is critical. Key solvent characteristics to consider include:

-

Polarity: Polar solvents will better solvate the polar carboxylic acid group.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can form strong hydrogen bonds with the solute, often leading to higher solubility.

-

Dielectric Constant: A higher dielectric constant helps to stabilize any ionized forms of the acid, which can be relevant in certain systems.

-

Based on these principles, it can be predicted that 2-iodo-6-methylbenzoic acid will exhibit moderate to high solubility in polar organic solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar hydrocarbon solvents.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust and reliable gravimetric method for determining the solubility of 2-iodo-6-methylbenzoic acid in various organic solvents at a specified temperature.[11][12][13] This method is based on the preparation of a saturated solution, followed by the quantitative determination of the dissolved solute's mass.

Materials and Equipment

-

2-Iodo-6-methylbenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or conventional oven

Step-by-Step Gravimetric Protocol

-

Preparation of Saturated Solution: a. Add an excess amount of 2-iodo-6-methylbenzoic acid to a series of glass vials. The presence of undissolved solid is essential to ensure saturation. b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). b. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: a. Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to avoid premature crystallization. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled evaporation dish or vial. Record the exact volume transferred.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dishes containing the clear filtrate into a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-70 °C). A vacuum is preferred for efficient removal of high-boiling point solvents. b. Continue drying until a constant mass of the solid residue is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.0002 g). c. Record the final mass of the dish with the dried solute.

-

Calculation: a. Calculate the mass of the dissolved 2-iodo-6-methylbenzoic acid by subtracting the initial mass of the empty evaporation dish. b. Express the solubility in the desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)

Self-Validating System and Best Practices

-

Ensure Excess Solute: Visually confirm that undissolved solid remains at the end of the equilibration period.

-

Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Prevent Evaporation: Use tightly sealed vials during equilibration and handle samples swiftly to minimize solvent loss.

-

Purity of Materials: Use high-purity solute and analytical grade solvents to avoid erroneous results.

-

Replicates: Perform each solubility determination in triplicate to ensure the reproducibility and statistical validity of the results.

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabular Summary of Solubility Data

A well-structured table is essential for presenting the experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Standard Deviation |

| Methanol | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Acetone | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Ethyl Acetate | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Heptane | 25.0 | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized using a diagram.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(7), 139-140.

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 9). What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

PubChem. (n.d.). 2-Iodo-6-methylbenzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

Journal of the Chemical Society, Transactions. (1899). CVII.—The influence of position on the solubilities of the substituted benzoic acids. [Link]

-

ResearchGate. (2025, August 6). Thermodynamics and dissociation constants of carboxylic acids. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to carboxylic acids. Chemguide. Retrieved from [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Retrieved from [Link]

-

Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. Retrieved from [Link]

-

Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]

-

PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 18). 6.3.5: Thermodynamics of Solution-Phase Brønsted Acidity and Basicity. Retrieved from [Link]

Sources

- 1. 2-Iodo-6-methylbenzoic acid | C8H7IO2 | CID 9856531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-IODO-6-METHYLBENZOIC ACID | 54811-50-6 [chemicalbook.com]

- 3. 2-Iodo-6-methylbenzoic acid | 54811-50-6 [sigmaaldrich.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 8. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodo-6-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectral characteristics of 2-Iodo-6-methylbenzoic acid, a key building block in synthetic organic chemistry. In the absence of publicly available experimental spectra, this guide presents and analyzes high-quality predicted NMR data, contextualized with empirical data from analogous structures and foundational NMR principles. We will delve into the causal relationships between the molecular structure and the observed spectral data, offering a robust framework for researchers utilizing this compound.

Introduction: The Structural Significance of 2-Iodo-6-methylbenzoic Acid

2-Iodo-6-methylbenzoic acid (CAS No. 54811-50-6) is a disubstituted benzoic acid derivative of significant interest in medicinal chemistry and materials science. Its utility often stems from the strategic placement of the iodo and methyl groups on the aromatic ring, which allows for diverse downstream functionalization, for instance, in cross-coupling reactions.

The accurate characterization of this molecule is paramount for its effective use. NMR spectroscopy provides a definitive, non-destructive method for confirming its identity and purity. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, elucidating the influence of the various functional groups on the chemical environment of each nucleus.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra in the public domain, the following data has been generated using validated NMR prediction algorithms. These predictions are based on extensive databases of known compounds and provide a reliable estimation of the expected spectral parameters.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Iodo-6-methylbenzoic acid is summarized in the table below. The spectrum is predicted for a standard deuterated solvent, such as CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| -COOH | ~11-13 | Singlet, broad | - |

| H-4 | ~7.2 - 7.4 | Triplet (t) | ~7.8 |

| H-3, H-5 | ~7.0 - 7.2 | Doublet (d) | ~7.8 |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | - |

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 2-Iodo-6-methylbenzoic acid is detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O | ~170 - 175 |

| C-1 | ~135 - 140 |

| C-6 | ~140 - 145 |

| C-3, C-5 | ~128 - 132 |

| C-4 | ~125 - 130 |

| C-2 | ~90 - 95 |

| -CH₃ | ~20 - 25 |

In-Depth Spectral Analysis and Interpretation

The predicted spectral data can be rationalized by considering the electronic and steric effects of the substituents on the benzoic acid core.

Analysis of the ¹H NMR Spectrum

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its exact position is highly dependent on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons (H-3, H-4, H-5):

-

The aromatic region is anticipated to display a characteristic pattern for a 1,2,3-trisubstituted benzene ring.

-

The proton at the C-4 position is expected to be a triplet, as it is coupled to two neighboring protons (H-3 and H-5) with similar coupling constants.

-

The protons at C-3 and C-5 are chemically equivalent due to the plane of symmetry bisecting the C-1 to C-4 axis and will appear as a single doublet, coupled to H-4.

-

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

The interplay of the electron-withdrawing carboxylic acid and iodine groups, and the electron-donating methyl group, governs the precise chemical shifts of the aromatic protons.

Analysis of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the lowest field (~170-175 ppm).

-

Aromatic Carbons:

-

C-2 (Iodo-substituted): The carbon atom directly attached to the iodine (C-2) is expected to have a significantly upfield chemical shift (~90-95 ppm) due to the "heavy atom effect" of iodine.

-

C-1 and C-6 (Substituent-bearing): The carbons bearing the carboxylic acid (C-1) and methyl (C-6) groups are quaternary and will have their chemical shifts influenced by these substituents.

-

C-3, C-5, and C-4: The remaining aromatic carbons will resonate in the typical aromatic region (~125-140 ppm). The equivalence of C-3 and C-5 results in a single signal.

-

The following diagram illustrates the key structural features and their expected influence on the NMR spectra.

Caption: Molecular structure and key NMR substituent effects.

The "Ortho Effect" in 2-Iodo-6-methylbenzoic Acid

A noteworthy phenomenon in substituted benzoic acids is the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is attributed to steric hindrance. The ortho substituents force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the aromatic system. This steric interaction can also influence the chemical shifts of the nearby protons and carbons. In 2-Iodo-6-methylbenzoic acid, both ortho positions are substituted, leading to significant steric strain that will be reflected in the NMR data.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 2-Iodo-6-methylbenzoic acid, the following protocol is recommended as a self-validating system.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of high-purity 2-Iodo-6-methylbenzoic acid.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzoic acids due to its ability to dissolve the sample and solubilize the acidic proton. Chloroform-d (CDCl₃) can also be used.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 30° pulse angle, relaxation delay of 2 seconds, acquisition time of 3-4 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: 45° pulse angle, relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C; CDCl₃ at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

The following workflow diagram outlines the process from sample preparation to structural elucidation.

Caption: A standard workflow for NMR-based structural analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-Iodo-6-methylbenzoic acid. Through the analysis of predicted data, contextualized by established principles of NMR spectroscopy and data from analogous compounds, a clear and detailed interpretation of the molecule's spectral features has been presented. The provided experimental protocol offers a robust methodology for obtaining high-quality experimental data. This guide serves as a valuable resource for researchers and professionals working with this important synthetic intermediate, facilitating its accurate identification and use in their scientific endeavors.

References

-

Note: As this guide is based on predicted data and general NMR principles, direct literature references for the experimental NMR data of 2-Iodo-6-methylbenzoic acid are not available. The principles and data for analogous compounds are drawn from standard organic chemistry and spectroscopy textbooks and publicly accessible chemical databases.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem Compound Summary for CID 9856531, 2-Iodo-6-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

NMRDB: An online database for NMR spectra. [Link]

A Technical Guide to 2-Iodo-6-methylbenzoic Acid for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of 2-Iodo-6-methylbenzoic acid (CAS No. 54811-50-6), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, quality control, and synthetic utility of this versatile molecule.

Commercial Availability and Supplier Overview

2-Iodo-6-methylbenzoic acid is readily available from a range of commercial suppliers, catering to needs from research-scale quantities to bulk manufacturing. When selecting a supplier, it is imperative to consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

| Supplier/Distributor | Typical Purity | Available Quantities | Noteworthy Information |

| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | Often provides access to key documents like CoAs and Safety Data Sheets (SDS) on their product pages. |

| BLD Pharmatech | ≥97% | Grams to Kilograms | Distributed through platforms like Sigma-Aldrich. |

| 2A Biotech | ≥96% | Custom inquiry | Provides basic product specifications.[1] |

| ChemicalBook | Varies by supplier | Milligrams to Kilograms | A platform listing multiple, primarily Asian, suppliers.[2] |

| Pharma Info Source | Varies by supplier | Bulk inquiry | Lists suppliers for larger scale needs.[3] |

| LGC Standards | Varies | Reference standards | May offer lots with exact weight packaging and a certificate indicating precise mass.[4] |

Synthesis, Impurity Profile, and Quality Control

A thorough understanding of the synthetic route to 2-Iodo-6-methylbenzoic acid is fundamental to anticipating potential impurities and establishing robust quality control measures. The most common industrial synthesis is the Sandmeyer reaction, starting from 2-amino-6-methylbenzoic acid.[2]